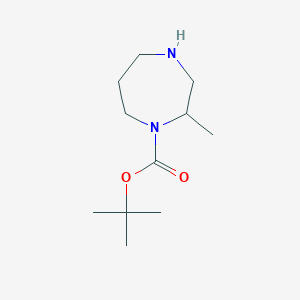

tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUHWSHGYILARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696897 | |

| Record name | tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260422-99-8 | |

| Record name | tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

The molecular formula of this compound is , and it has a molecular weight of approximately 202.28 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can influence its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 202.28 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 277.9 ± 23.0 °C at 760 mmHg |

| Flash Point | 121.9 ± 22.6 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound may act as an inhibitor of Rho-kinase, an enzyme involved in cellular processes such as contraction, motility, and proliferation. This inhibition can lead to significant effects on smooth muscle contraction and vascular function.

Enzyme Inhibition

The compound has been investigated for its role in enzyme inhibition, particularly regarding kinases involved in signaling pathways relevant to cancer and cardiovascular diseases. The ability to modulate these pathways positions this compound as a candidate for further pharmacological exploration.

Case Studies

A recent study focused on the synthesis of related diazepane compounds and their biological evaluation highlighted the importance of structural modifications in enhancing biological activity. The study found that specific functional groups significantly impacted enzyme binding affinity and biological efficacy . Although direct studies on this compound are sparse, these findings provide a framework for understanding how variations in structure can influence activity.

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate serves as a versatile intermediate in organic synthesis. It is used to construct complex molecules due to its functional groups that facilitate various chemical reactions, including nucleophilic substitutions and cyclizations.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Enzyme Inhibition: Studies have shown that this compound can inhibit enzymes such as Rho-kinase, which plays a crucial role in cellular processes like contraction and proliferation. This inhibition is significant for developing treatments for cardiovascular diseases .

- Anti-inflammatory Properties: Research indicates that derivatives of this compound exhibit anti-inflammatory effects by reducing markers such as COX-2 and TNF-α in animal models. This suggests its potential utility in treating inflammatory conditions .

Pharmaceutical Development

The compound is integral in the synthesis of various pharmaceuticals targeting neurological disorders and cardiovascular conditions. Its ability to cross the blood-brain barrier enhances its potential as a CNS-active agent .

Case Study 1: Rho-Kinase Inhibitors

In a study focusing on the synthesis of Rho-kinase inhibitors, this compound was used as a key intermediate. The resulting compounds demonstrated significant efficacy in reducing vascular smooth muscle contraction, indicating potential for treating hypertension .

Case Study 2: Anti-inflammatory Agents

A recent investigation highlighted the compound's role in developing new anti-inflammatory agents. The study showed that derivatives based on this compound significantly reduced inflammation markers in animal models, suggesting promising therapeutic applications for conditions like arthritis and sepsis .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: Methyl substitution at the 2-position (target compound) versus 3-, 5-, or 7-positions (e.g., 194032-35-4, 194032-42-3) alters steric and electronic properties, impacting reactivity in downstream reactions .

Stereochemical Effects :

- Enantiomers like (R)-tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 1260619-38-2) show distinct biological interactions compared to racemic mixtures, as evidenced by their use in chiral drug intermediates .

Physicochemical Properties

Preparation Methods

Synthetic Routes for tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate

While direct literature specifically on this compound is limited, closely related compounds such as tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate have been synthesized using robust and scalable methods that can be adapted for the 2-methyl isomer. The synthetic strategy typically involves:

- Construction of the 1,4-diazepane ring via intramolecular cyclization.

- Use of protected amino alcohol precursors.

- Application of Mitsunobu-type cyclization reactions.

- Protection of the nitrogen with tert-butoxycarbonyl (Boc) groups.

Practical Synthesis via Intramolecular Fukuyama–Mitsunobu Cyclization

A well-documented approach for preparing (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is structurally similar to the 2-methyl isomer, involves the following key steps:

- Starting from commercially available (S)- or (R)-2-aminopropan-1-ol.

- Formation of N-nosyl diamino alcohol intermediates.

- Intramolecular Fukuyama–Mitsunobu cyclization to close the diazepane ring.

- Introduction of the Boc protecting group on the nitrogen.

This method is practical for multikilogram scale production and yields chiral 1,4-diazepane derivatives with high stereochemical fidelity.

Automated Synthesis Using Capsule-Based Systems

Recent advances in automated organic synthesis have enabled the preparation of diazepane derivatives, including this compound analogs, via capsule-based fully automated platforms. Key features of this method include:

- Use of polystyrene-supported triphenylphosphine and other reagents in a sealed console.

- Precise control of reaction parameters (temperature, stirring, reagent addition) via programmable scripts.

- Sequential steps including imine formation, cyclization, and purification conducted automatically.

- Purification through silica and strong cation exchange (SCX) cartridges integrated into the system.

The automated process ensures reproducibility and scalability, with detailed protocols specifying solvent volumes, temperatures, pump speeds, and reaction times.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

Intramolecular Cyclization Efficiency: The Fukuyama–Mitsunobu cyclization is highly efficient for forming the seven-membered diazepane ring, with yields suitable for industrial application. The method also allows for the preparation of enantiomeric pairs by starting from either enantiomer of 2-aminopropan-1-ol.

Automated Synthesis Parameters: The automated console uses a sequence of commands controlling valves, pumps, heaters, and stirrers to perform the synthesis. For example, imine formation is conducted at 50°C over 90 minutes with continuous solvent flow, followed by cyclization at 37°C for 75 minutes. Purification steps involve solvent washes and cartridge-based silica and SCX chromatography, all integrated into the system.

Analytical Characterization: Products are characterized by NMR spectroscopy (1H and 13C), mass spectrometry (ESI-Q-TOF and MALDI-FT-ICR), and TLC monitoring. The NMR data confirm the structure and purity of the diazepane ring and the Boc protecting group.

Reagent and Solvent Handling: Reagents such as polystyrene-supported triphenylphosphine and Cu(OTf)2 are dried and stored under inert conditions. Solvents like anhydrous THF and dichloromethane are purified by alumina filtration or molecular sieves to maintain anhydrous conditions critical for Mitsunobu and cyclization reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.